(2-Bromoethoxy)cyclopropane
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Overview
Description
(2-Bromoethoxy)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethoxy group
Mechanism of Action
Target of Action
Cyclopropane derivatives are known to interact with various biological targets due to their unique structural and chemical properties .
Mode of Action
Cyclopropane derivatives are known for their unique structural and chemical properties, which allow them to interact with various biological targets .
Biochemical Pathways
Cyclopropane biosynthesis can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Result of Action
Cyclopropane derivatives are known to have various biological activities due to their unique structural and chemical properties .
Biochemical Analysis
Biochemical Properties
Cyclopropane derivatives are known to participate in various biochemical reactions . They can act as synthons in cycloaddition reactions, providing possibilities in producing small to middle all-carbon ring structures
Cellular Effects
Cyclopropane derivatives have been shown to have significant effects on cellular processes . For instance, they can participate in cycloaddition reactions, which are key in organic synthesis
Molecular Mechanism
Cyclopropane derivatives can act as synthons in cycloaddition reactions . These reactions can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Cyclopropane derivatives are known to participate in various biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethoxy)cyclopropane typically involves the reaction of cyclopropanol with bromoethane in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution with bromoethane to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethoxy)cyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclopropanes with various functional groups.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Epoxides and other oxidized derivatives are formed.
Scientific Research Applications
(2-Bromoethoxy)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the bromoethoxy group.
Cyclopropylamine: Contains an amine group instead of the bromoethoxy group.
Cyclopropylmethyl bromide: Similar but with a methyl group instead of the ethoxy group.
Uniqueness
(2-Bromoethoxy)cyclopropane is unique due to the presence of both a cyclopropane ring and a bromoethoxy group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
2-bromoethoxycyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-4-7-5-1-2-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDYLBJWZUNZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207294-80-1 |
Source
|
Record name | (2-bromoethoxy)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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